Sulfasymazine

Übersicht

Beschreibung

Sulfasymazine is a synthetic compound belonging to the sulfonamide class of drugs. It is primarily known for its antibacterial properties and is used in the treatment of various bacterial infections. This compound works by inhibiting the growth and multiplication of bacteria, making it an essential drug in the medical field.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sulfasymazine involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of sulfanilamide with a suitable aldehyde under acidic conditions to form the Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Sulfasymazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: The nitro group in this compound can be reduced to an amine group.

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Sulfasymazine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving bacterial resistance and as a tool to understand bacterial metabolism.

Medicine: Used in the development of new antibacterial drugs and in clinical studies to evaluate its efficacy and safety.

Industry: Utilized in the production of other sulfonamide derivatives and as a preservative in some formulations.

Wirkmechanismus

Sulfasymazine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. Folic acid is essential for bacterial DNA synthesis and cell division. By blocking this enzyme, this compound prevents the bacteria from multiplying and spreading, ultimately leading to their death.

Vergleich Mit ähnlichen Verbindungen

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Sulfadiazine: Used in the treatment of toxoplasmosis and has a broader spectrum of activity compared to Sulfasymazine.

Sulfapyridine: Primarily used in the treatment of dermatitis herpetiformis and has different therapeutic applications.

Uniqueness of this compound: this compound is unique due to its specific antibacterial spectrum and its effectiveness in treating certain bacterial infections that are resistant to other sulfonamides. Its relatively low toxicity and good tolerability make it a preferred choice in specific clinical scenarios.

Biologische Aktivität

Sulfasalazine (SSZ) is a sulfonamide compound extensively used in the treatment of inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and other autoimmune conditions. Its biological activity is characterized by multiple mechanisms that contribute to its therapeutic effects, including inhibition of pro-inflammatory cytokines, modulation of immune responses, and direct effects on transcription factors involved in inflammation.

1. Inhibition of Cytokine Production

Sulfasalazine has been shown to inhibit the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). This inhibition occurs through several pathways:

- NF-kappaB Inhibition : SSZ is a potent inhibitor of NF-kappaB activation, which plays a critical role in the expression of genes involved in inflammatory responses. Research indicates that SSZ prevents TNFα-induced nuclear translocation of NF-kappaB by inhibiting IkappaBalpha degradation, thus blocking the inflammatory cascade at a transcriptional level .

- Cytokine-Induced Apoptosis : SSZ induces apoptosis in macrophages, leading to decreased cytokine release. This effect contributes to its immunosuppressive properties, making it effective in managing autoimmune diseases .

2. Modulation of Immune Responses

Sulfasalazine not only inhibits pro-inflammatory cytokines but also modulates immune cell function. It has been observed to affect T-cell proliferation and natural killer cell activity, enhancing humoral immunity while suppressing cell-mediated immunity .

Clinical Applications and Efficacy

Sulfasalazine is primarily indicated for:

- Rheumatoid Arthritis : It significantly alleviates symptoms such as joint swelling and pain. Randomized controlled trials have validated its efficacy in RA management .

- Inflammatory Bowel Disease : SSZ is effective in treating ulcerative colitis and Crohn’s disease, helping to reduce intestinal mucosal damage and inflammation .

Case Studies

Case Study 1: Agranulocytosis Induced by Sulfasalazine

A 26-year-old female with RA developed agranulocytosis after 6 weeks of SSZ treatment. Despite normal leukocyte counts initially, she presented with severe symptoms requiring hospitalization. The case highlights the importance of monitoring blood counts during SSZ therapy due to potential adverse effects .

Case Study 2: Efficacy in Autoimmune Conditions

A review of multiple cases demonstrated that patients treated with SSZ for conditions like psoriasis showed significant improvement in symptoms. However, further evidence-based studies are needed to confirm these findings across broader populations .

Adverse Effects

While sulfasalazine is generally well-tolerated, it can cause side effects such as:

- Agranulocytosis : The incidence rate varies; studies report rates from 0.04% to 0.14% during the first months of treatment .

- Skeletal Abnormalities : Experimental studies indicate potential risks during pregnancy, including skeletal abnormalities in fetuses exposed to SSZ .

Summary of Biological Activity

Eigenschaften

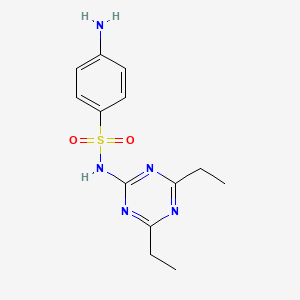

IUPAC Name |

4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMQGBHQZZQTJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173584 | |

| Record name | Sulfasymazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-94-7 | |

| Record name | Sulfasymazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfasymazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfasymazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFASYMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZZ3BU4OA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.